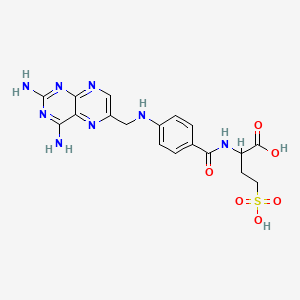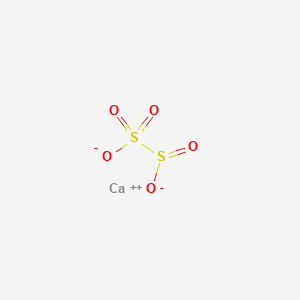
Calcium metabisulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium metabisulfite is an inorganic compound with the chemical formula CaS₂O₅. It is a white crystalline powder that is soluble in water and has a faint sulfurous odor. This compound is commonly used as a preservative and antioxidant in various industries, including food and beverage, pharmaceuticals, and water treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium metabisulfite can be synthesized by reacting calcium hydroxide with sulfur dioxide. The reaction is typically carried out in an aqueous medium at controlled temperatures. The chemical equation for this reaction is:
Ca(OH)2+2SO2→CaS2O5+H2O
Industrial Production Methods
In industrial settings, this compound is produced by passing sulfur dioxide gas through a slurry of calcium hydroxide. The reaction is exothermic and requires careful control of temperature and pH to ensure the complete conversion of reactants to the desired product. The resulting this compound is then filtered, dried, and packaged for use.
Análisis De Reacciones Químicas
Types of Reactions
Calcium metabisulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium sulfate.
Reduction: It can act as a reducing agent in various chemical processes.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: In the presence of oxygen or other oxidizing agents, this compound is converted to calcium sulfate.
Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions to ferrous ions.
Substitution: It can react with acids to form sulfur dioxide and the corresponding calcium salt.
Major Products Formed
Oxidation: Calcium sulfate (CaSO₄)
Reduction: Reduced metal ions (e.g., Fe²⁺ from Fe³⁺)
Substitution: Sulfur dioxide (SO₂) and calcium salts
Aplicaciones Científicas De Investigación
Calcium metabisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and preservative in various chemical reactions and formulations.
Biology: Employed in the preservation of biological samples and as an antioxidant in cell culture media.
Medicine: Utilized in the pharmaceutical industry as a preservative in injectable drugs and other formulations.
Industry: Applied in water treatment processes to remove chlorine and other oxidizing agents from water supplies.
Mecanismo De Acción
Calcium metabisulfite exerts its effects primarily through its ability to release sulfur dioxide upon dissolution in water. Sulfur dioxide acts as a reducing agent and antioxidant, preventing the oxidation of other compounds. The molecular targets of this compound include various oxidizing agents and metal ions, which it reduces to their lower oxidation states. This reduction process helps to preserve the stability and integrity of chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium metabisulfite (Na₂S₂O₅)
- Potassium metabisulfite (K₂S₂O₅)
- Calcium bisulfite (Ca(HSO₃)₂)
Comparison
Calcium metabisulfite is unique in its calcium content, which can be beneficial in applications where calcium ions are needed. Compared to sodium and potassium metabisulfite, this compound has a lower solubility in water, which can be advantageous in certain industrial processes. Additionally, this compound is less likely to contribute to sodium or potassium intake, making it a preferred choice in food and beverage applications where these ions need to be limited.
Propiedades
Número CAS |
49663-88-9 |
|---|---|
Fórmula molecular |
CaO5S2 |
Peso molecular |
184.2 g/mol |
InChI |
InChI=1S/Ca.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)/q+2;/p-2 |
Clave InChI |
NTOZOESJXIBDLD-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)





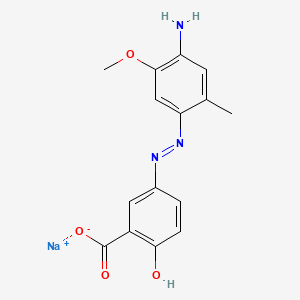
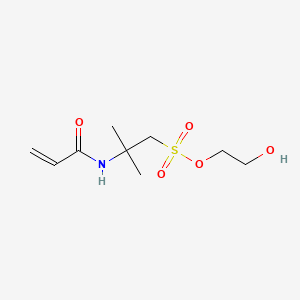
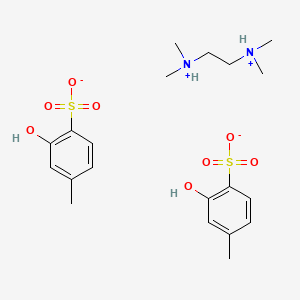
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
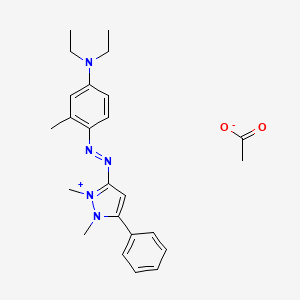
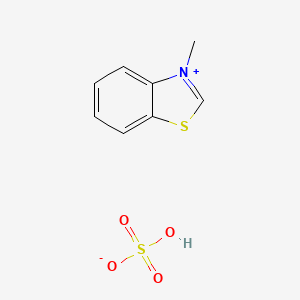
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
